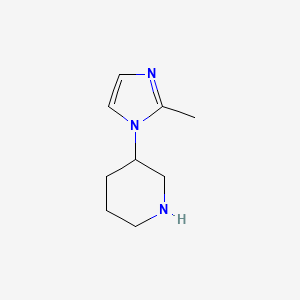

1-(2-メチルイミダゾール-1-イル)ピペリジン

概要

説明

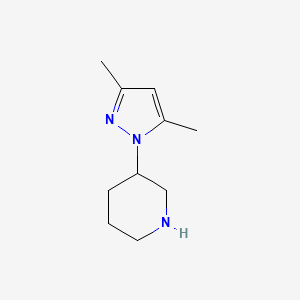

3-(2-methyl-1H-imidazol-1-yl)piperidine is a chemical compound with the CAS Number: 1251106-93-0 . It has a molecular weight of 165.24 . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 165.24 . The storage temperature is room temperature .科学的研究の応用

薬理学: 抗菌剤

1-(2-メチルイミダゾール-1-イル)ピペリジンのようなイミダゾール誘導体は、抗菌剤としての可能性について研究されています。 これらは、微生物酵素と相互作用し、細胞膜の完全性を破壊する能力により、細菌や真菌に対して幅広い活性を示します .

材料科学: ポリマー合成

材料科学では、この化合物は、新規ポリマーを合成するためのビルディングブロックとして使用できます。 そのイミダゾール環は、重合のための部位として機能し、電子機器、コーティング、接着剤などの分野で潜在的な用途を持つ材料につながります .

化学合成: 触媒

1-(2-メチルイミダゾール-1-イル)ピペリジン内のイミダゾール部分は、化学反応において触媒として役立ちます。 それは、求核性部位と求電子性部位により、環状付加や転位などのさまざまな有機変換を促進できます .

生物学的研究: 酵素阻害

研究では、イミダゾール誘導体を酵素阻害剤として使用することが検討されています。 これらは、酵素の活性部位に結合してその活性を調節することができ、これは代謝経路の研究や治療薬の開発に重要です .

産業用途: プロセス最適化

産業分野では、1-(2-メチルイミダゾール-1-イル)ピペリジンを使用して製造プロセスを最適化できます。 その構造的特性は、合成反応の効率を向上させ、コスト効率の高い生産につながる可能性があります .

環境研究: 汚染物質の分解

環境研究では、汚染物質の分解におけるイミダゾール誘導体の使用を調査することができます。 その化学構造は、有毒物質の分解に役立ち、環境浄化の取り組みを支援する可能性があります .

薬理学: 薬物開発

この化合物の骨格は、特に薬物動態特性が向上した分子を作成する際に、薬物開発において価値があります。 それは、薬物の吸収、分布、代謝、排泄を改善するために改変できます .

分析化学: クロマトグラフィー

最後に、分析化学では、1-(2-メチルイミダゾール-1-イル)ピペリジンをクロマトグラフィーの固定相修飾剤として使用できます。 それは、分析物の保持時間を変更することにより、複雑な混合物の分離に役立ちます .

Safety and Hazards

作用機序

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

The wide range of biological activities associated with imidazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in 3-(2-Methyl-1H-imidazol-1-yl)piperidine can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes . Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .

Cellular Effects

3-(2-Methyl-1H-imidazol-1-yl)piperidine has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-(2-Methyl-1H-imidazol-1-yl)piperidine involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . It may also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . Additionally, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can affect the stability and degradation of proteins by interacting with proteolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects . Studies have identified threshold doses at which the compound transitions from being beneficial to harmful . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

3-(2-Methyl-1H-imidazol-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 3-(2-Methyl-1H-imidazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes .

特性

IUPAC Name |

3-(2-methylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGOASXMKWMIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

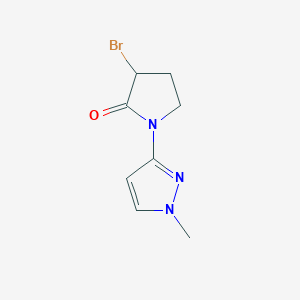

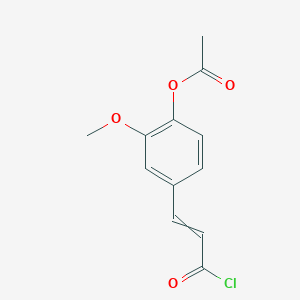

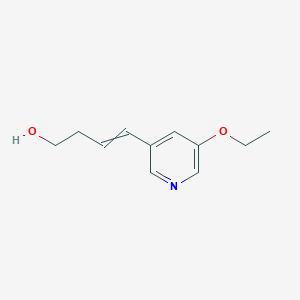

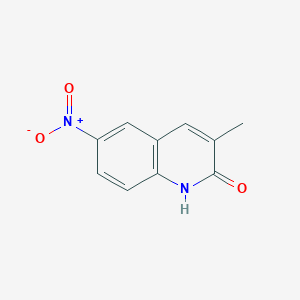

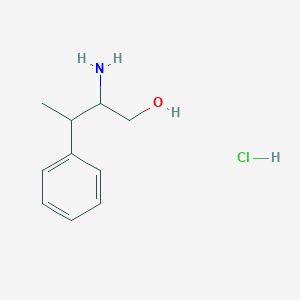

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)